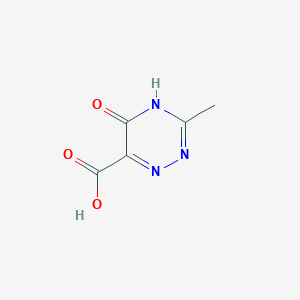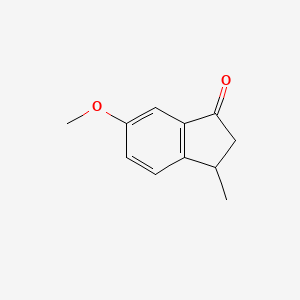
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is an organic compound with the molecular formula C11H12O2 It is a derivative of indanone, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2,3-dihydro-1H-inden-1-one and methoxybenzene.
Methoxylation: The methoxylation of the starting material is achieved using methanol and a suitable catalyst under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation reaction efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce reaction times.
Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-methoxy-3-methyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-bromo-3-methyl-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the methyl group at the 3rd position.
3-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 6th position.
2,3-Dihydro-1H-inden-1-one: Lacks both the methoxy and methyl groups.
Uniqueness
6-Methoxy-3-methyl-2,3-dihydro-1h-inden-1-one is unique due to the presence of both the methoxy and methyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
103986-57-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methoxy-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-7-5-11(12)10-6-8(13-2)3-4-9(7)10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
XITJWOSJNCBUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


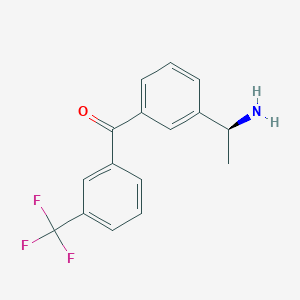
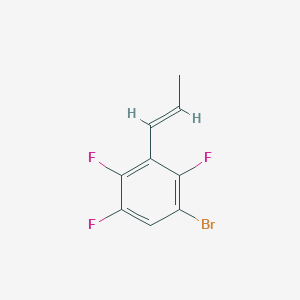

![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)

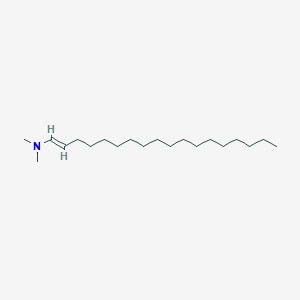
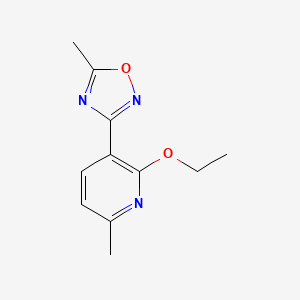
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
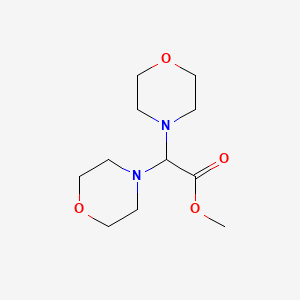
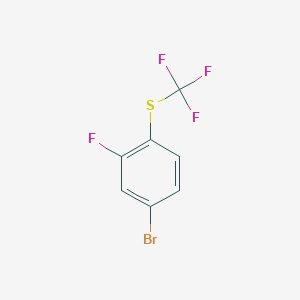
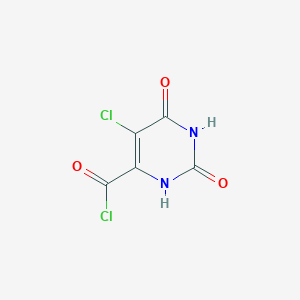
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)

